Cas no 871108-05-3 (Trabodenoson)

Trabodenoson is a selective adenosine A1 receptor agonist under investigation for its potential therapeutic applications, particularly in ophthalmology and cardiology. Its high specificity for the A1 receptor subtype enables targeted modulation of adenosine-mediated pathways, which play a role in intraocular pressure regulation and cardiac protection. Preclinical and clinical studies suggest Trabodenoson may offer advantages such as reduced side effects compared to non-selective adenosine agonists, owing to its receptor specificity. Its potential applications include glaucoma treatment, where it may enhance aqueous humor outflow, and cardioprotective effects during ischemic conditions. Further research is ongoing to fully elucidate its pharmacokinetic and pharmacodynamic profile.
Trabodenoson structure
Trabodenoson structure
商品名:Trabodenoson
CAS番号:871108-05-3
MF:C15H20N6O6
メガワット:380.355902671814
MDL:MFCD28502082
CID:2852129
PubChem ID:11610599

Trabodenoson 化学的及び物理的性質

名前と識別子

    • [(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate
    • trabodenoson
    • INO 8875
    • N-Cyclopentyladenosine 5′-nitrate
    • PJ 875
    • UNII-1T237110W4
    • 1T237110W4
    • AKOS040754236
    • INNO 8875
    • N6-Cyclopentyladenosine 5'-nitrate
    • AS-52370
    • SCHEMBL121828
    • CHEMBL3545407
    • Trabodenoson [USAN:INN]
    • DB13122
    • ((2r,3s,4r,5r)-5-(6-(cyclopentylamino)-9h-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl nitrate
    • INO-8875
    • TRABODENOSON [USAN]
    • D10493
    • HY-106007
    • BDBM97464
    • Trabodenoson [INN]
    • AKOS027337131
    • MFCD28502082
    • PJ-875
    • Q27252846
    • CS-0024616
    • Trabodenoson (USAN/INN)
    • N-Cyclopentyladenosine 5'-nitrate
    • US8470800, A
    • 871108-05-3
    • US8609833, 86
    • NS00072168
    • DTXSID90236139
    • INNO-8875
    • P14975
    • BDBM108255
    • GLXC-15845
    • US8609833, 17
    • Trabodenoson
    • MDL: MFCD28502082
    • インチ: 1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1
    • InChIKey: AQLVRTWKJDTWQQ-SDBHATRESA-N
    • ほほえんだ: O[C@@H]1[C@H](O)[C@@H](CO[N+](=O)[O-])O[C@H]1N1C=NC2C(=NC=NC1=2)NC1CCCC1

計算された属性

  • せいみつぶんしりょう: 380.14443238g/mol
  • どういたいしつりょう: 380.14443238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 160Ų

じっけんとくせい

  • 色と性状: Solid powder

Trabodenoson セキュリティ情報

  • シグナルワード:Warning
  • ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Trabodenoson 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A974755-100mg
Trabodenoson
871108-05-3 98%
100mg
$643.0 2023-06-15
1PlusChem
1P00H20O-100mg
trabodenoson
871108-05-3 95%
100mg
$380.00 2023-12-15
Advanced ChemBlocks
L13970-25mg
Trabodenoson
871108-05-3 98%
25mg
$905 2024-05-21
Advanced ChemBlocks
L13970-100mg
Trabodenoson
871108-05-3 98%
100mg
$1650 2024-05-21
1PlusChem
1P00H20O-50mg
trabodenoson
871108-05-3 95%
50mg
$212.00 2024-04-21
A2B Chem LLC
AH94968-50mg
Trabodenoson
871108-05-3 95%
50mg
$184.00 2024-04-19
eNovation Chemicals LLC
D572892-250mg
trabodenoson
871108-05-3 97%
250mg
$645 2025-02-20
eNovation Chemicals LLC
D572892-100mg
trabodenoson
871108-05-3 97%
100mg
$320 2025-02-20
eNovation Chemicals LLC
D572892-500mg
trabodenoson
871108-05-3 97%
500mg
$970 2025-02-20
eNovation Chemicals LLC
D572892-100mg
trabodenoson
871108-05-3 97%
100mg
$320 2025-03-01

Trabodenoson 関連文献

Trabodenosonに関する追加情報

Comprehensive Overview of Trabodenoson (CAS No. 871108-05-3): Mechanism, Applications, and Research Insights

Trabodenoson (CAS No. 871108-05-3) is a selective adenosine A1 receptor agonist that has garnered significant attention in ophthalmology and cardiovascular research. With its unique mechanism of action, this compound is primarily investigated for its potential to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. The growing global prevalence of these conditions—driven by aging populations and increased screen time—has amplified interest in Trabodenoson as a novel therapeutic option.

The molecular structure of Trabodenoson (CAS 871108-05-3) enables high specificity for adenosine A1 receptors, which regulate aqueous humor outflow through the trabecular meshwork. Unlike traditional glaucoma medications such as beta-blockers or prostaglandin analogs, Trabodenoson offers a targeted approach with fewer systemic side effects. Recent clinical trials have explored its efficacy as both monotherapy and adjunctive treatment, addressing key patient concerns like dry eye symptoms and medication tolerance.

In the era of personalized medicine, researchers are particularly interested in Trabodenoson's potential synergies with other IOP-lowering agents. Studies suggest it may enhance the effects of Rho kinase inhibitors or nitric oxide donors, making it a candidate for combination therapies. This aligns with current trends in ophthalmic drug development, where multi-target strategies are gaining traction to address complex disease mechanisms.

Beyond ophthalmology, preclinical data indicate Trabodenoson (CAS 871108-05-3) may have applications in cardioprotection due to adenosine A1 receptor-mediated effects on myocardial oxygen demand. This dual therapeutic potential has sparked discussions about drug repurposing—a cost-effective strategy increasingly favored in pharmaceutical R&D. However, further validation is required to assess its safety profile in cardiovascular contexts.

The synthesis and characterization of Trabodenoson involve advanced chiral chemistry techniques, given its stereospecific activity. Analytical methods like HPLC-MS and NMR spectroscopy are critical for quality control, reflecting the compound's importance in GMP-compliant manufacturing. These technical aspects are frequently searched by pharmaceutical chemists and quality assurance professionals.

As the scientific community explores sustained-release formulations for chronic conditions, Trabodenoson is being evaluated in biodegradable implants and nanoparticle delivery systems. Such innovations could address compliance challenges in long-term glaucoma management—a topic of high patient interest according to recent healthcare search trends.

Environmental and regulatory considerations surrounding Trabodenoson production are also gaining prominence. The pharmaceutical industry's shift toward green chemistry principles has led to optimized synthetic routes that reduce waste generation while maintaining yield—an aspect closely monitored by regulatory agencies and ESG-focused investors.

Looking ahead, the role of artificial intelligence in drug discovery may accelerate the development of Trabodenoson analogs with improved pharmacokinetics. Computational models are already being used to predict receptor-binding affinities and off-target effects, aligning with the industry's emphasis on data-driven R&D.

For researchers investigating adenosine receptor modulation, Trabodenoson (CAS 871108-05-3) serves as a valuable reference compound. Its well-documented pharmacodynamic profile facilitates comparative studies with newer A1 agonists, contributing to the broader understanding of GPCR-targeted therapeutics—a hot topic in molecular pharmacology.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:871108-05-3)Trabodenoson
A922949
清らかである:99%
はかる:1g
価格 ($):3209.0